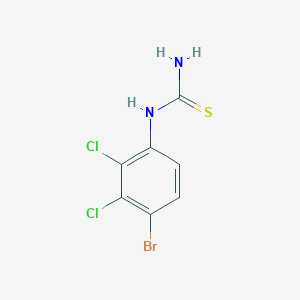
4-Bromo-2,3-dichlorophenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiourea→this compound
The reaction conditions often include:
Solvent: Ethanol or water
Temperature: 60-80°C
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.
Reaction: Conducting the reaction in large reactors with controlled temperature and pH.
Purification: Crystallization or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthioureas.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2,6-dichlorophenylthiourea
- 4-Bromo-2,4-dichlorophenylthiourea
- 4-Bromo-3,5-dichlorophenylthiourea
Uniqueness
4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C7H5BrCl2N2S |
|---|---|
Molekulargewicht |
300.00 g/mol |
IUPAC-Name |
(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) |
InChI-Schlüssel |
RDUZRJKWNVBXRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


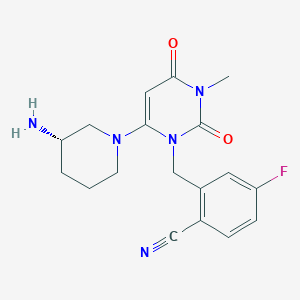
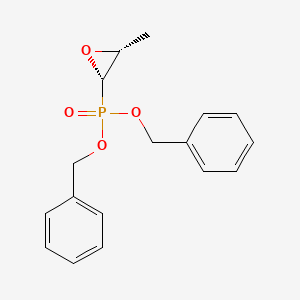



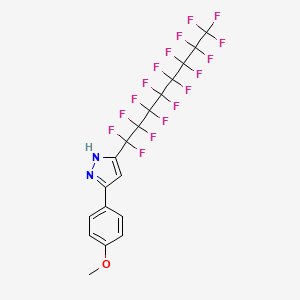
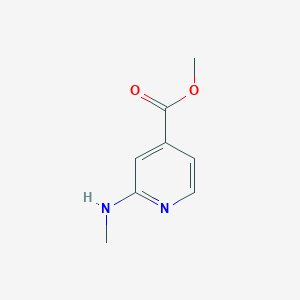
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
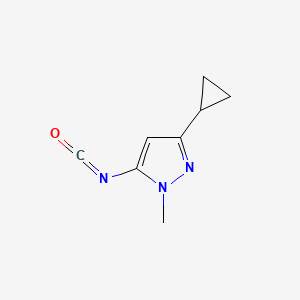
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)

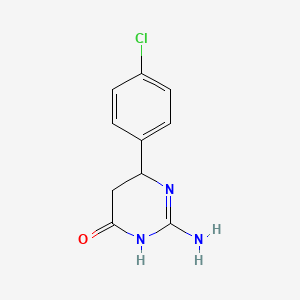
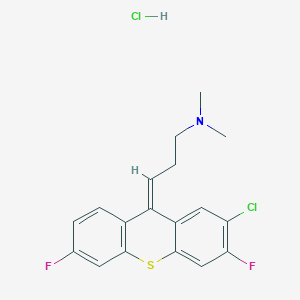
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
